Sodium 5-sulphosalicylate dihydrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

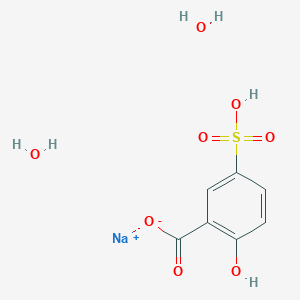

Sodium 5-sulphosalicylate dihydrate, also known as 5-Sulfosalicylic acid dihydrate, is a polyfunctional metal chelating ligand . It is used for reducing and fixation of proteins in agarose and polyacrylamide gels . The compound has a molar mass of 254.22 g/mol .

Synthesis Analysis

The synthesis of Sodium 5-sulphosalicylate dihydrate involves the use of 5-sulphosalicylic acid as an organocatalyst under solvent-free conditions . The crystal and molecular structure of Sodium 5-sulphosalicylate dihydrate has been determined through X-ray diffraction analysis .Molecular Structure Analysis

The molecular structure of Sodium 5-sulphosalicylate dihydrate, denoted as Na[(H2Ssal)(H2O)2], has been determined through X-ray diffraction analysis . The 5-sulfosalicylate anion has lost the proton at the SO3H group but retains the usual intermolecular hydrogen bond between phenolic and carboxylic oxygen .Physical And Chemical Properties Analysis

Sodium 5-sulphosalicylate dihydrate has a molecular weight of 242.18 . It is a solid substance and is soluble in water .Wissenschaftliche Forschungsanwendungen

Corrosion Inhibitor in Mg-air Batteries

Sodium 5-sulphosalicylate dihydrate (5-S-Sal) is used as a corrosion inhibitor in NaCl electrolyte to enhance the performance of Mg-air batteries . The addition of 5-S-Sal inhibitor into the aqueous NaCl electrolyte has shown to improve the discharge performance of the Mg-air battery and decrease the side reactions of the Mg anode . The corrosion tests at open circuit potential showed a four-fold decrease of hydrogen evolution when the 5-S-Sal inhibitor was added .

Organocatalyst for One-Pot Synthesis

5-Sulphosalicylic acid, a related compound, has been used as an organocatalyst for one-pot synthesis of 2H-indazolo[2,1-b]phthalazine-triones . This process is carried out under solvent-free conditions, making it a green and atom-economic protocol .

Protein Analysis

5-Sulfosalicylic acid dihydrate plays a crucial role in protein analysis . It is used in the determination of total proteins in spinal fluids , contributing to scientific research and quality control in different fields .

Metal Detection

This compound is also used in metal detection . Its properties make it a valuable reagent in these applications .

Organic Synthesis

5-Sulfosalicylic acid dihydrate is used in organic synthesis . Its properties make it a valuable reagent in these applications, contributing to scientific research and quality control in different fields .

Industrial Processes

In various industrial processes, 5-sulfosalicylic acid dihydrate is used due to its unique properties . It contributes to scientific research and quality control in different fields .

Safety and Hazards

Wirkmechanismus

Target of Action

Sodium 5-Sulphosalicylate Dihydrate, also known as Sodium Sulfosalicylate Dihydrate, is a polyfunctional metal chelating ligand . It forms metal coordination complexes , which suggests that its primary targets are likely to be metal ions in biological systems. These metal ions play crucial roles in various biological processes, including enzymatic reactions and signal transduction.

Mode of Action

The compound interacts with its targets (metal ions) by forming coordination complexes . This interaction can alter the properties of the metal ions, potentially influencing their ability to participate in biological reactions. The exact changes resulting from this interaction would depend on the specific metal ion involved and the biological context.

Result of Action

The molecular and cellular effects of Sodium 5-Sulphosalicylate Dihydrate’s action would depend on the specific biological context. By forming complexes with metal ions, the compound could potentially influence a wide range of cellular processes. For instance, it has been used as a spray reagent for the detection of amino acids on thin-layer chromatography plates , suggesting that it can interact with these molecules and potentially influence their behavior.

Eigenschaften

IUPAC Name |

sodium;2-hydroxy-5-sulfobenzoate;dihydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O6S.Na.2H2O/c8-6-2-1-4(14(11,12)13)3-5(6)7(9)10;;;/h1-3,8H,(H,9,10)(H,11,12,13);;2*1H2/q;+1;;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOMQZSZNGQGEEN-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)O)C(=O)[O-])O.O.O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NaO8S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What is the molecular structure of Sodium Sulfosalicylate Dihydrate?

A1: The scientific paper titled "Crystal Structure of Sodium Sulfosalicylate Dihydrate NaC7H5O6S⋅2H2O" [] investigates the crystal structure of this compound using X-ray diffraction. While the abstract doesn't provide specific details about the molecular structure, it confirms that the compound exists as a dihydrate, meaning two water molecules are present in the crystal structure for each molecule of Sodium Sulfosalicylate. The formula NaC7H5O6S⋅2H2O provides further insight:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-([7-([3-(3-Hydroxy-3-oxopropyl)-1,3-benzothiazol-2(3H)-ylidene]methyl)-4,4A,5,6-tetrahydro-2(3H)-naphthalenylidene]methyl)-1,3-benzothiazol-3-ium-3-YL)propanoate](/img/structure/B576258.png)

![5-[(2-Oxo-1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-ylidene)methyl]quinoline-8-sulfonic acid](/img/structure/B576273.png)

![1-BOC-3-[(2-hydroxyethyl)methylamino]-azetidine](/img/structure/B576276.png)